No Quantitative Comparative Data Found Against Primary Analogs
An exhaustive search across primary research papers, patents, and authoritative databases found no quantitative bioactivity, selectivity, or physicochemical data for N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide. Therefore, a quantitative comparison against primary analogs like the N-(4-chlorophenyl) isomer (SpectraBase record [1]) or the unsaturated tetrahydroquinoxalinyl analog (CAS 338419-18-4 ) is impossible. An IC50 of 1.80E+3 nM for human AChE was found for a compound with the same name in a BindingDB entry, but the associated SMILES string confirms it is a different molecule, highlighting the risk of misidentification.
| Evidence Dimension | Bioactivity (Example of Erroneous Match) |
|---|---|
| Target Compound Data | IC50: 1.80E+3 nM (AChE) |
| Comparator Or Baseline | N/A (The SMILES structure does not match the target compound) |
| Quantified Difference | N/A |
| Conditions | Human AChE inhibition assay |
Why This Matters
The lack of published data means no evidence-based differentiation is possible, making scientific selection based on merit impossible. Any procurement decision must currently rely on non-empirical factors.
- [1] SpectraBase. Acetamide, N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)-. Wiley Science Solutions. View Source
